Xtt tetrazolium

Description

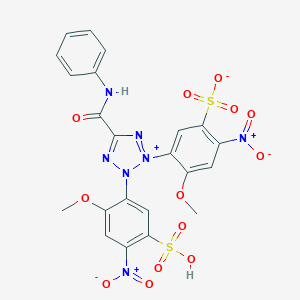

Structure

3D Structure

Properties

CAS No. |

117038-70-7 |

|---|---|

Molecular Formula |

C22H17N7O13S2 |

Molecular Weight |

651.5 g/mol |

IUPAC Name |

4-methoxy-5-[3-(2-methoxy-4-nitro-5-sulfophenyl)-5-(phenylcarbamoyl)tetrazol-2-ium-2-yl]-2-nitrobenzenesulfonate |

InChI |

InChI=1S/C22H17N7O13S2/c1-41-17-8-15(28(31)32)19(43(35,36)37)10-13(17)26-24-21(22(30)23-12-6-4-3-5-7-12)25-27(26)14-11-20(44(38,39)40)16(29(33)34)9-18(14)42-2/h3-11H,1-2H3,(H2-,23,30,35,36,37,38,39,40) |

InChI Key |

CFBVWCHTNQHZLT-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)O)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)O)[N+](=O)[O-] |

Other CAS No. |

117038-70-7 |

Synonyms |

2,3-bis (2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-((phenylamino)carbonyl)-2H-tetrazolium hydroxide XTT tetrazolium |

Origin of Product |

United States |

Foundational & Exploratory

XTT Tetrazolium Salt: A Comprehensive Technical Guide for Cell Viability and Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) tetrazolium salt and its pivotal role in cell viability, proliferation, and cytotoxicity assays. We will delve into its chemical properties, mechanism of action, detailed experimental protocols, and quantitative data analysis, offering a comprehensive resource for laboratory professionals.

Introduction to XTT Tetrazolium Salt

XTT is a second-generation tetrazolium salt that serves as a colorimetric indicator of metabolic activity in living cells. Its principal application lies in quantitative assays that measure cellular viability and proliferation in response to various stimuli, including growth factors, cytotoxic agents, and potential therapeutic compounds.

The core principle of the XTT assay is the reduction of the pale yellow XTT tetrazolium salt to a water-soluble, orange-colored formazan (B1609692) product. This bioreduction is catalyzed by mitochondrial dehydrogenases and other reductase enzymes within metabolically active cells. The intensity of the resulting orange color is directly proportional to the number of viable, metabolically active cells in the sample.

A significant advantage of the XTT assay over its predecessor, the MTT assay, is the water-solubility of its formazan product. This eliminates the need for a solubilization step, simplifying the experimental workflow, reducing potential errors, and making it amenable to high-throughput screening. To enhance the efficiency of XTT reduction, an intermediate electron acceptor, such as phenazine (B1670421) methosulfate (PMS), is often used. PMS facilitates the transfer of electrons from cellular reductases to the extracellular XTT.

Mechanism of Action and Cellular Pathways

The reduction of XTT is intrinsically linked to the metabolic state of the cell, primarily reflecting the activity of NAD(P)H-dependent dehydrogenases. While mitochondrial enzymes are the main contributors, other cellular reductases also play a role.

The process begins with the production of reducing equivalents, primarily NADH and NADPH, through glycolysis and the citric acid cycle. These molecules donate electrons to the mitochondrial electron transport chain. In the presence of an electron coupling agent like PMS, electrons are shuttled from components of the electron transport chain and other cellular reductases to XTT. This reduction of XTT results in the formation of the water-soluble orange formazan dye, which can be quantified spectrophotometrically.

Quantitative Data Presentation

The XTT assay is widely used in drug discovery and development to determine the cytotoxic or anti-proliferative effects of various compounds. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, representing the concentration of a drug that inhibits cell viability by 50%. The following table summarizes representative IC50 values for common anticancer drugs against various cancer cell lines, as determined by the XTT assay.

| Drug | Cell Line | Cancer Type | IC50 (µM) |

| Doxorubicin | MCF-7 | Breast Cancer | 0.5 - 2.0 |

| Doxorubicin | A549 | Lung Cancer | 0.2 - 1.5 |

| Doxorubicin | HeLa | Cervical Cancer | 0.1 - 1.0 |

| Cisplatin | A549 | Lung Cancer | 5.0 - 15.0 |

| Cisplatin | HeLa | Cervical Cancer | 2.0 - 8.0 |

| Paclitaxel | MCF-7 | Breast Cancer | 0.01 - 0.1 |

| Paclitaxel | HeLa | Cervical Cancer | 0.005 - 0.05 |

Note: IC50 values are approximate and can vary depending on experimental conditions such as cell seeding density, drug incubation time, and specific assay protocol.

Experimental Protocols

This section provides a detailed methodology for performing a standard XTT cell viability assay.

Reagent Preparation

-

XTT Solution (1 mg/mL): Dissolve XTT powder in a serum-free cell culture medium or phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL. Warm the solution to 37°C to aid dissolution. This solution should be prepared fresh for each experiment.

-

PMS Solution (5 mM): Dissolve PMS powder in PBS to a final concentration of 5 mM. Store this stock solution at -20°C in the dark.

-

XTT/PMS Working Solution: Immediately before use, mix the XTT solution and PMS stock solution. The final concentration of PMS in the working solution should be optimized for the specific cell line but is typically in the range of 25-50 µM. A common ratio is to add 5-10 µL of 5 mM PMS stock solution per 1 mL of XTT solution.

Experimental Workflow

The following diagram illustrates a typical workflow for an XTT assay.

Detailed Assay Procedure

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of culture medium). Include wells with medium only as a background control.

-

Cell Culture and Treatment: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment. Subsequently, treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

Addition of XTT Reagent: Following the treatment period, add 50 µL of the freshly prepared XTT/PMS working solution to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized for each cell line and experimental condition to ensure the absorbance values are within the linear range of the spectrophotometer.

-

Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract non-specific background absorbance.

-

Data Analysis: Subtract the absorbance of the background control (medium only) from all other readings. Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion

The XTT tetrazolium salt assay is a robust, sensitive, and convenient method for assessing cell viability and proliferation. Its straightforward, non-radioactive protocol and the water-solubility of its end product make it an invaluable tool in academic research and industrial drug development. By understanding the underlying principles and adhering to optimized protocols, researchers can obtain reliable and reproducible data to advance their scientific investigations.

Principle of the XTT Assay for Cell Viability: An In-depth Technical Guide

This guide provides a comprehensive overview of the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, a widely used colorimetric method for determining cell viability. It is intended for researchers, scientists, and drug development professionals who utilize cell-based assays to assess cellular proliferation, cytotoxicity, and metabolic activity.

Core Principle of the XTT Assay

The XTT assay is a quantitative method that measures the metabolic activity of living cells as an indicator of their viability.[1] The fundamental principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt XTT into a water-soluble, orange-colored formazan (B1609692) product.[2][3] This reduction reaction is primarily carried out by mitochondrial dehydrogenase enzymes, such as NADH dehydrogenase and succinate (B1194679) dehydrogenase, which are crucial for cellular respiration and energy production.[4][5]

The intensity of the orange color is directly proportional to the number of metabolically active, and therefore viable, cells in the sample.[4][6] This color change can be quantified by measuring the absorbance of the solution using a spectrophotometer, typically at a wavelength between 450 and 500 nm.[2][7] An increase in absorbance indicates a higher number of viable cells, while a decrease suggests reduced cell viability or cytotoxicity.[4]

A key advantage of the XTT assay over its predecessor, the MTT assay, is that the resulting formazan product is water-soluble.[4][8] This eliminates the need for a solubilization step involving organic solvents, which simplifies the protocol, reduces potential errors, and makes the assay more suitable for high-throughput screening.[4][9]

The Chemical Reaction and Role of the Electron Coupling Reagent

The conversion of XTT to its formazan derivative is a bioreduction reaction. The negatively charged XTT compound is reduced by accepting electrons, leading to the cleavage of the tetrazolium ring to form the orange formazan.[10][11]

To enhance the efficiency of this reduction, an intermediate electron coupling reagent, such as phenazine (B1670421) methosulfate (PMS) or N-methyl dibenzopyrazine methyl sulfate, is typically used.[10][12][13] PMS acts as an electron carrier, shuttling electrons from cellular reductases, including those at the cell surface, to the extracellular XTT.[4][14] This significantly improves the sensitivity and speed of the assay.[10][13] While mitochondrial enzymes are a primary source of the reducing equivalents (NADH and NADPH), with the addition of PMS, the reduction of XTT largely occurs at the cell surface.[4][10]

The following diagram illustrates the core principle of the XTT assay:

Experimental Protocol

The following is a generalized protocol for performing the XTT cell viability assay in a 96-well plate format. It is important to note that optimal conditions, such as cell seeding density and incubation times, may vary depending on the cell type and experimental design.

Materials:

-

Cells in culture

-

Complete culture medium

-

XTT reagent

-

Electron coupling reagent (e.g., PMS)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom microtiter plates

-

Microplate reader capable of measuring absorbance at 450-500 nm (reference wavelength > 650 nm)

-

CO2 incubator

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000 to 100,000 cells per well) in a final volume of 100 µL of complete culture medium.[12]

-

Include control wells containing medium only (for blank absorbance readings) and wells with untreated cells.[10][12]

-

Incubate the plate for 24-48 hours in a CO2 incubator at 37°C to allow cells to adhere and resume growth.[10][15]

-

-

Preparation of XTT Working Solution:

-

Immediately before use, thaw the XTT reagent and the electron coupling reagent. If precipitates are present, warm the solutions to 37°C until they are fully dissolved.[13][16]

-

Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent. A common ratio is 50:1 (e.g., 5 mL of XTT reagent to 100 µL of electron coupling reagent).[13] The exact ratio may vary depending on the kit manufacturer.

-

-

Incubation with XTT:

-

Absorbance Measurement:

The following diagram outlines the general experimental workflow for the XTT assay:

Data Presentation and Interpretation

The data obtained from the XTT assay is quantitative, with the absorbance values directly correlating with the number of viable cells. Below are examples of how quantitative data from XTT assays can be presented.

Table 1: Cell Titration for Assay Optimization

This table illustrates a typical cell titration experiment to determine the optimal cell seeding density for a linear response in the XTT assay.

| Cell Number per Well | Absorbance at 450 nm (Mean ± SD) |

| 0 (Blank) | 0.150 ± 0.005 |

| 5,000 | 0.350 ± 0.015 |

| 10,000 | 0.550 ± 0.020 |

| 20,000 | 0.950 ± 0.035 |

| 40,000 | 1.750 ± 0.050 |

| 80,000 | 2.950 ± 0.080 |

Table 2: Cytotoxicity of a Test Compound

This table shows an example of using the XTT assay to determine the cytotoxic effects of a compound on a specific cell line.

| Compound Concentration (µM) | Absorbance at 450 nm (Mean ± SD) | % Viability |

| 0 (Untreated Control) | 1.200 ± 0.050 | 100% |

| 1 | 1.150 ± 0.045 | 95.8% |

| 10 | 0.850 ± 0.030 | 70.8% |

| 50 | 0.450 ± 0.025 | 37.5% |

| 100 | 0.200 ± 0.010 | 16.7% |

Percent viability is calculated as: ((Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)) x 100.

Advantages and Limitations

Advantages:

-

Water-Soluble Product: The formazan dye is soluble in aqueous solution, eliminating the need for a solubilization step and simplifying the protocol.[4][8]

-

High Sensitivity: The XTT assay is generally more sensitive than the MTT assay.[4][9]

-

Reproducibility: The simplified protocol leads to more robust and reproducible results.[8]

-

High-Throughput Screening: The assay is well-suited for high-throughput applications due to its simplicity and lack of a solubilization step.[4]

-

Non-Radioactive: It provides a safe alternative to radioactive assays like the [3H]-thymidine incorporation assay.[16]

Limitations:

-

Interference: Components of the cell culture medium, such as serum, ascorbic acid, and cysteine, can non-enzymatically reduce XTT, leading to higher background absorbance.[4]

-

Toxicity of Reagents: The electron coupling reagent, PMS, can be toxic to cells at higher concentrations.[4] The XTT reagent itself can also exhibit cytotoxicity, making it an endpoint assay.[11]

-

Metabolic State Dependency: The assay measures metabolic activity, which may not always directly correlate with cell number, especially under conditions that alter cellular metabolism without causing cell death.

-

Cell Type Variability: The rate of XTT reduction can vary between different cell types.[4][5]

References

- 1. tribioscience.com [tribioscience.com]

- 2. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 3. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]

- 4. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 5. Uses and Limitations of the XTT Assay in Studies of Candida Growth and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. XTT Cytotoxicity Test, Cell Viability Test [xenometrix.ch]

- 7. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. atcc.org [atcc.org]

- 11. researchgate.net [researchgate.net]

- 12. zellbio.eu [zellbio.eu]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. home.sandiego.edu [home.sandiego.edu]

- 17. documents.thermofisher.com [documents.thermofisher.com]

XTT Assay: A Deep Dive into the Mechanism of Metabolic Activity Measurement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, a widely used colorimetric method for assessing cellular metabolic activity. As an indicator of cell viability, proliferation, and cytotoxicity, the XTT assay is a cornerstone in diverse research fields, including drug discovery and toxicology.[1][2][3] This document will delve into the core mechanism of the XTT assay, present detailed experimental protocols, and offer quantitative data in a structured format for easy reference.

The Core Principle: Linking Metabolism to Viability

The fundamental principle of the XTT assay lies in the direct correlation between the metabolic activity of a cell and its viability. Metabolically active cells, through various enzymatic reactions, possess the ability to reduce the yellow, water-soluble tetrazolium salt XTT into a water-soluble, orange-colored formazan (B1609692) product.[2][4] The intensity of the resulting orange color is directly proportional to the number of metabolically active, and therefore viable, cells in the sample.[4] This color change can be quantified spectrophotometrically, providing a reliable measure of cell health.[2][4]

The Biochemical Mechanism of XTT Reduction

The conversion of XTT to its formazan derivative is not a spontaneous reaction but is catalyzed by cellular enzymes, primarily located within the mitochondria.

The Role of Mitochondrial Dehydrogenases

The primary drivers of XTT reduction are mitochondrial dehydrogenases, key enzymes in the electron transport chain responsible for cellular respiration and energy production. Specifically, enzymes such as NADH dehydrogenase and succinate (B1194679) dehydrogenase play a crucial role. These enzymes transfer electrons from NADH and FADH2 to the XTT molecule, causing its reduction. This process is intrinsically linked to active mitochondrial function; therefore, a decrease in XTT reduction can indicate mitochondrial damage or a general decline in cellular metabolic health.

The Necessity of an Electron Coupling Reagent

Efficient reduction of XTT in a cellular environment requires an intermediate electron acceptor.[1] While XTT can be reduced by cellular enzymes alone, the results are often suboptimal. To enhance the sensitivity and efficiency of the assay, an electron coupling reagent, such as N-methyl dibenzopyrazine methyl sulfate (B86663) (PMS), is typically used. PMS acts as an electron carrier, accepting electrons from cellular reductants at the cell surface or within the plasma membrane and transferring them to the XTT molecule, which is thought to remain outside the cell due to its net negative charge. This facilitated electron transport significantly improves the rate of formazan production.

The following diagram illustrates the proposed mechanism of XTT reduction:

Experimental Protocol

The following is a generalized protocol for the XTT assay, compiled from various sources.[1][2][5][6] It is crucial to optimize parameters such as cell seeding density and incubation times for each specific cell line and experimental condition.[6]

Reagent Preparation and Storage

| Reagent | Stock Concentration | Storage | Preparation Notes |

| XTT Reagent | Typically 0.9 mg/mL (3x) in RPMI without phenol (B47542) red | <-20°C in the dark | May precipitate during storage; warm to 37°C to dissolve before use. Avoid multiple freeze-thaw cycles.[1] |

| Electron Coupling Reagent (e.g., PMS or "Activator") | Varies by kit (e.g., 50X) | <-20°C in the dark | May precipitate; warm to 37°C for 2-5 minutes to dissolve.[1] |

| XTT Working Solution | Varies by kit | Use immediately | Prepare fresh before each experiment by mixing the XTT Reagent and the Electron Coupling Reagent.[1][5] |

Assay Procedure

The workflow for a typical XTT assay is as follows:

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (typically 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium.[4][5] Include wells with medium only for background control.[5][7]

-

Treatment: Add the test compounds to the appropriate wells and incubate for the desired period (e.g., 24-48 hours).[5][6]

-

Preparation of XTT Working Solution: Immediately before use, prepare the XTT working solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent and the electron coupling reagent.[1][2][5]

-

Addition of XTT Working Solution: Add 50 µL of the freshly prepared XTT working solution to each well.[1][2][6]

-

Incubation: Incubate the plate for 0.5 to 4 hours at 37°C in a CO2 incubator.[5][6] The optimal incubation time will vary depending on the cell type and density.[6]

-

Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader. The primary wavelength for measurement is typically between 450 nm and 500 nm.[1][2][4] A reference wavelength of 660 nm to 690 nm is often used to correct for non-specific background absorbance.[1][5][8]

Quantitative Parameters

| Parameter | Typical Range/Value | Notes |

| Cell Seeding Density | 1,000 - 100,000 cells/well | Highly dependent on cell type and proliferation rate. Optimization is recommended.[4][5] |

| Volume of Cell Suspension | 100 µL/well | Standard for 96-well plates.[1][5][6] |

| Volume of XTT Working Solution | 50 µL/well | Common addition volume.[1][2][6] |

| Incubation Time with XTT | 0.5 - 4 hours | Should be optimized to ensure the absorbance values are within the linear range of the instrument.[5][6] |

| Primary Absorbance Wavelength | 450 - 500 nm | Corresponds to the peak absorbance of the formazan product.[1][2][4] |

| Reference Wavelength | 660 - 690 nm | Used to subtract background absorbance from cell debris and other artifacts.[1][5][8] |

Data Interpretation and Considerations

The absorbance values obtained are directly proportional to the number of metabolically active cells. Cell viability can be expressed as a percentage relative to an untreated control.

It is important to be aware of potential limitations and interferences:

-

Non-enzymatic reduction: Some components in the cell culture medium, such as high concentrations of serum, ascorbic acid, or cysteine, can non-enzymatically reduce XTT, leading to increased background absorbance.

-

Toxicity of electron coupling reagents: At higher concentrations, electron coupling reagents like PMS can be toxic to cells.

-

Variability between cell types: The metabolic rate can vary significantly between different cell types, necessitating optimization for each cell line.

-

Drug-induced metabolic changes: Some drugs may alter the metabolic activity of cells without directly affecting their viability, potentially leading to misleading results.[9]

Conclusion

The XTT assay is a robust and sensitive method for quantifying cellular metabolic activity, providing valuable insights into cell viability, proliferation, and cytotoxicity. Its straightforward, high-throughput nature makes it an indispensable tool in modern biological and pharmaceutical research.[1] By understanding the underlying biochemical mechanism and carefully optimizing the experimental protocol, researchers can obtain reliable and reproducible data to advance their scientific inquiries.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 3. biocompare.com [biocompare.com]

- 4. tribioscience.com [tribioscience.com]

- 5. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. abcam.cn [abcam.cn]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of XTT Tetrazolium

For researchers, scientists, and professionals in drug development, understanding the tools of the trade is paramount to achieving accurate and reproducible results. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a widely utilized colorimetric method for the determination of cell viability and proliferation. This guide provides a comprehensive overview of the chemical structure and properties of XTT, its mechanism of action, and detailed protocols for its application.

Chemical Structure and Properties of XTT

XTT is a second-generation tetrazolium salt that, upon reduction by metabolically active cells, forms a water-soluble formazan (B1609692) product. This key feature represents a significant advantage over its predecessor, MTT, which produces an insoluble formazan that requires an additional solubilization step.

Full Chemical Name: 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium, inner salt, monosodium salt

Molecular Formula: C₂₂H₁₆N₇NaO₁₃S₂

The chemical structure of XTT is characterized by a central tetrazolium ring. The presence of two sulfophenyl groups renders the molecule and its resulting formazan product soluble in aqueous solutions.

Below is a summary of the key quantitative properties of XTT tetrazolium:

| Property | Value |

| Molar Mass | 673.49 g/mol |

| Appearance | Yellow, crystalline solid |

| Solubility | Soluble in water and cell culture media |

| Absorbance Maximum (Formazan) | ~450 - 500 nm[1][2][3] |

| Reference Wavelength | ~630 - 690 nm[1][3] |

Mechanism of Action: The Reduction of XTT

The principle of the XTT assay lies in the enzymatic reduction of the yellow tetrazolium salt to a colored formazan product. This reduction is carried out by dehydrogenase enzymes, primarily located in the mitochondria of metabolically active cells. The amount of the orange, water-soluble formazan produced is directly proportional to the number of viable cells.

The reduction of XTT is significantly enhanced by the presence of an intermediate electron acceptor, such as phenazine (B1670421) methosulfate (PMS) or N-methyl dibenzopyrazine methyl sulfate. This electron coupling reagent facilitates the transfer of electrons from cellular dehydrogenases to the XTT molecule, leading to the cleavage of the tetrazolium ring and the formation of the formazan dye. This process is believed to occur at the cell surface.

The following diagram illustrates the chemical reduction of XTT to its formazan product:

Experimental Protocols

Accurate and reproducible results in XTT assays are contingent on careful adherence to established protocols. The following provides a detailed methodology for a typical XTT cell viability assay.

Reagent Preparation

-

XTT Reagent Solution: Prepare a 1 mg/mL solution of XTT in a serum-free culture medium or phosphate-buffered saline (PBS). To facilitate dissolution, warm the solution to 37°C. This solution should be protected from light and can be stored at -20°C for short periods, though fresh preparation is recommended. If precipitation occurs upon thawing, warm to 37°C to redissolve.

-

Electron Coupling Reagent (e.g., PMS) Solution: Prepare a stock solution of the electron coupling reagent in PBS. The final concentration in the assay will be significantly lower.

-

XTT Labeling Mixture: Immediately before use, mix the XTT Reagent Solution and the Electron Coupling Reagent Solution. A common ratio is to add 20 µL of the electron coupling reagent stock solution for every 1 mL of the XTT Reagent Solution. The exact ratio may vary depending on the specific kit and cell type.

Experimental Workflow

The following diagram outlines the typical workflow for an XTT cell viability assay:

Step-by-Step Procedure

-

Cell Seeding: Seed cells in a 96-well flat-bottomed plate at a density appropriate for the specific cell line and experiment duration. A typical seeding density is between 1 x 10⁴ and 1 x 10⁵ cells per well in a final volume of 100 µL of culture medium.[4] Include wells with medium only to serve as a background control.

-

Cell Treatment: After allowing the cells to adhere (for adherent cell lines), treat them with the desired compounds or conditions. The final volume in the wells should be kept consistent.

-

Addition of XTT Labeling Mixture: Following the treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.[2][3][5][6]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator with 5% CO₂.[7] The optimal incubation time can vary depending on the cell type and density and should be determined empirically.

-

Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength between 450 and 500 nm.[1][2][3] A reference wavelength between 630 and 690 nm should also be measured to subtract non-specific background absorbance.[1][3]

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of metabolically active cells. To determine the cell viability, subtract the average absorbance of the background control wells from the absorbance of the experimental wells. The results can be expressed as a percentage of the viability of untreated control cells.

Conclusion

The XTT tetrazolium assay is a robust and sensitive method for the assessment of cell viability and proliferation. Its primary advantages, including the water solubility of its formazan product and a straightforward protocol, make it a valuable tool for high-throughput screening and a wide range of applications in cellular and molecular biology, toxicology, and drug discovery. A thorough understanding of its chemical properties and adherence to optimized experimental protocols are essential for generating reliable and meaningful data.

References

The Evolution of Cellular Health Snapshots: A Technical Guide to Tetrazolium Salt Assays

For Researchers, Scientists, and Drug Development Professionals

The assessment of cell viability and metabolic activity is a cornerstone of modern biological research, underpinning everything from fundamental studies in cell biology to high-throughput drug screening. Tetrazolium salt assays, a class of colorimetric methods, have been instrumental in this field for decades, offering a relatively simple, scalable, and cost-effective means to quantify cellular health. This technical guide provides an in-depth exploration of the historical development of these vital assays, detailing their core principles, key advancements, and practical applications. We will delve into the experimental protocols of benchmark assays and present the underlying biochemical pathways in a clear, visual format.

From Insoluble Precipitants to Soluble Signals: A Historical Overview

The journey of tetrazolium salt assays in cell biology began with the need for a quantitative, non-radioactive method to measure cell proliferation and cytotoxicity. The foundational principle lies in the ability of metabolically active cells to reduce tetrazolium salts into intensely colored formazan (B1609692) products. This reduction is primarily mediated by dehydrogenases and the availability of reducing cofactors like NADH and NADPH.[1]

The First Generation: MTT

The landscape of cell viability assays was revolutionized in 1983 by Tim Mosmann with the introduction of the MTT assay.[2][3] MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow, water-soluble tetrazolium salt that is taken up by viable cells and reduced to a purple, water-insoluble formazan.[4][5] This reduction was initially thought to be solely a function of mitochondrial succinate (B1194679) dehydrogenase, but it is now understood to involve NAD(P)H-dependent oxidoreductases in various cellular compartments, including the cytoplasm and endosome/lysosome compartment.[6][7][8] The insoluble nature of the MTT formazan necessitates a solubilization step, typically using dimethyl sulfoxide (B87167) (DMSO) or an acidified alcohol solution, before the absorbance can be measured.[4][9]

The Second Generation: Towards Water-Soluble Formazans

While groundbreaking, the MTT assay's reliance on a solubilization step for the insoluble formazan product presented limitations, including potential for error and incompatibility with continuous measurements. This spurred the development of a second generation of tetrazolium salts that produce water-soluble formazans, simplifying the assay protocol.

-

XTT (1988): Introduced by Scudiero and colleagues, XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) was a significant advancement.[3] Its formazan product is water-soluble, eliminating the need for a solubilization step.[10] However, the reduction of XTT by cells is inefficient and requires an intermediate electron acceptor, such as phenazine (B1670421) methosulfate (PMS), to enhance the signal.[3]

-

MTS: MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) also produces a water-soluble formazan and is used in conjunction with an electron acceptor like PMS.[5][11] It is often considered a "one-step" alternative to MTT.[11]

-

WST-1: This tetrazolium salt is characterized by its high stability and the production of a water-soluble formazan.[12] Unlike MTT, WST-1 is cell-impermeable and its reduction occurs extracellularly via trans-plasma membrane electron transport.[12][13] This mechanism is also dependent on an intermediate electron acceptor.

-

WST-8 (CCK-8): WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is another highly water-soluble tetrazolium salt that is reduced to a vibrant orange formazan.[14][15][16] It is often used in commercially available kits, such as the Cell Counting Kit-8 (CCK-8).[14][16] Similar to WST-1, its reduction is facilitated by an electron carrier and occurs at the cell surface.[15] The WST-8 assay is noted for its high sensitivity and stability.[17]

Quantitative Comparison of Key Tetrazolium Salt Assays

The choice of a tetrazolium salt assay often depends on the specific experimental requirements, including cell type, desired sensitivity, and workflow. The following table summarizes the key quantitative parameters of the most common formazan products.

| Tetrazolium Salt | Formazan Color | Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) | Key Characteristics |

| MTT | Purple/Blue | ~570 nm[4][9] | 18,100 M⁻¹cm⁻¹ (in dimethylformamide)[18] | First generation; water-insoluble formazan requires solubilization. |

| XTT | Orange | ~450 - 490 nm[19][20] | Not commonly reported | Second generation; water-soluble formazan; requires an electron acceptor (PMS). |

| WST-1 | Red/Orange | ~420 - 480 nm (max ~440 nm)[12][21] | Not commonly reported | Second generation; water-soluble formazan; stable; extracellular reduction. |

| WST-8 | Orange | ~460 nm[2][15] | Not commonly reported | Second generation; highly water-soluble formazan; high sensitivity and stability. |

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reliable and reproducible results with tetrazolium salt assays. Below are foundational protocols for the key assays discussed.

MTT Assay Protocol

This protocol is based on the original method described by Mosmann (1983).

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in phosphate-buffered saline (PBS), sterile filtered.

-

Solubilization solution: DMSO or 0.04 M HCl in isopropanol.

-

96-well microplate reader with a filter between 500 and 600 nm.

Procedure:

-

Seed cells in a 96-well plate at a desired density and culture for the appropriate duration.

-

Add 10 µL of the 5 mg/mL MTT solution to each well containing 100 µL of culture medium.

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.

-

Carefully remove the culture medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm).

XTT Assay Protocol

This protocol is adapted from the method described by Scudiero et al. (1988).

Materials:

-

XTT solution: 1 mg/mL in culture medium (phenol red-free).

-

Phenazine methosulfate (PMS) solution: 5 mM in PBS.

-

96-well microplate reader with a filter between 450 and 500 nm.

Procedure:

-

Prepare a fresh XTT/PMS solution immediately before use by mixing the XTT and PMS solutions. The optimal ratio may need to be determined empirically, but a common starting point is 50:1 (XTT:PMS).

-

Seed cells in a 96-well plate and culture as required.

-

Add 50 µL of the freshly prepared XTT/PMS solution to each well containing 100 µL of culture medium.

-

Incubate the plate for 2-4 hours at 37°C.

-

Gently shake the plate to ensure a homogenous distribution of the color.

-

Read the absorbance at a wavelength between 450 and 500 nm.

WST-1 Assay Protocol

Materials:

-

WST-1 reagent (pre-mixed with an electron carrier).

-

96-well microplate reader with a filter between 420 and 480 nm.

Procedure:

-

Seed cells in a 96-well plate and culture to the desired confluency.

-

Add 10 µL of the WST-1 reagent to each well containing 100 µL of culture medium.

-

Incubate the plate for 0.5-4 hours at 37°C. The incubation time should be optimized for the specific cell line and density.

-

Shake the plate for 1 minute to ensure a uniform color distribution.

-

Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is around 440 nm).[21]

WST-8 (CCK-8) Assay Protocol

Materials:

-

WST-8 (CCK-8) solution (pre-mixed with an electron carrier).

-

96-well microplate reader with a filter at 450 nm.

Procedure:

-

Plate cells in a 96-well plate and perform experimental treatments.

-

Add 10 µL of the WST-8 (CCK-8) solution to each well containing 100 µL of medium.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the fundamental differences between these assays, the following diagrams, generated using the DOT language, illustrate the key historical developments and the cellular reduction pathways.

Conclusion

The historical development of tetrazolium salt assays reflects a continuous drive for improved accuracy, simplicity, and throughput in the assessment of cell viability. From the pioneering MTT assay to the advanced, water-soluble formazan-based methods like XTT, WST-1, and WST-8, researchers now have a versatile toolkit to probe cellular metabolic activity. Understanding the distinct mechanisms, advantages, and limitations of each assay, as outlined in this guide, is paramount for selecting the appropriate method and for the accurate interpretation of experimental data. As cell-based research continues to evolve, these foundational techniques will undoubtedly remain integral to advancing our understanding of biology and the development of new therapeutics.

References

- 1. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay - Wikipedia [en.wikipedia.org]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. Mitochondrial succinate dehydrogenase: Significance and symbolism [wisdomlib.org]

- 8. MTT Assays | Springer Nature Experiments [experiments.springernature.com]

- 9. Potential of a soluble tetrazolium/formazan assay for the evaluation of filarial viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tribioscience.com [tribioscience.com]

- 11. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 12. The reduction of water-soluble tetrazolium salt reagent on the plasma membrane of epidermal keratinocytes is oxygen dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tetrazolium Salt WST-8 as a Novel and Reliable Chromogenic Indicator for the Assessment of Boar Semen Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. stemcell.com [stemcell.com]

- 15. zellx.de [zellx.de]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. researchgate.net [researchgate.net]

- 18. materialneutral.info [materialneutral.info]

- 19. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. takarabio.com [takarabio.com]

- 21. What is a WST-8 assay? | AAT Bioquest [aatbio.com]

The Core of Cellular Health: An In-depth Technical Guide to the Conversion of XTT to Formazan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the biochemical conversion of XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) to its corresponding formazan (B1609692) dye, a fundamental process leveraged in widely used cell viability and cytotoxicity assays. Understanding the nuances of this reaction is critical for the accurate interpretation of experimental data in drug discovery and development.

The Principle of XTT Reduction: A Proxy for Metabolic Activity

The XTT assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity.[1] Its core principle lies in the capacity of metabolically active cells to reduce the water-soluble, pale yellow tetrazolium salt XTT into a water-soluble, brightly colored orange formazan product.[2] The intensity of the orange color is directly proportional to the number of viable, metabolically active cells in the sample.[2] This allows for the quantitative measurement of cellular health by spectrophotometry.

The primary advantage of the XTT assay over its predecessor, the MTT assay, is the water-solubility of its formazan product.[3] This eliminates the need for a solubilization step, simplifying the experimental workflow and making it more suitable for high-throughput screening.

The Biochemical Conversion: From Tetrazolium to Formazan

The conversion of XTT to formazan is a bioreduction reaction. The tetrazolium ring of the XTT molecule is cleaved, resulting in the formation of the orange formazan dye. This reduction is catalyzed by dehydrogenase enzymes and involves the transfer of electrons, primarily from NADH and NADPH.

The Cellular Machinery: Where the Conversion Happens

Initially, the reduction of tetrazolium salts was thought to occur exclusively within the mitochondria. However, it is now understood that the conversion of XTT is a more complex process involving both mitochondrial and non-mitochondrial enzymes.[4]

Mitochondrial dehydrogenases, particularly those in the electron transport chain such as NADH dehydrogenase and succinate (B1194679) dehydrogenase, play a significant role. However, a substantial portion of XTT reduction occurs at the cell surface, facilitated by trans-plasma membrane electron transport.

To enhance the efficiency of this reduction, an intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (B86663) (PMS), is often used. PMS is believed to mediate the transfer of electrons from cellular reductants to the XTT molecule at the cell surface.

References

The Central Role of Mitochondrial Dehydrogenases in XTT Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to a colored formazan (B1609692) product is a widely utilized method for assessing cell viability and metabolic activity. This process is intrinsically linked to the function of mitochondrial dehydrogenases, particularly NADH dehydrogenase (Complex I) and succinate (B1194679) dehydrogenase (Complex II) of the electron transport chain. This technical guide provides an in-depth exploration of the biochemical underpinnings of XTT reduction by these key mitochondrial enzymes. It details the experimental protocols for assessing this activity, presents available quantitative data, and visualizes the involved pathways to offer a comprehensive resource for researchers in cellular biology and drug development.

Introduction: The Biochemical Basis of XTT Reduction

The XTT assay is a colorimetric method used to measure cellular metabolic activity, which in viable cells, correlates with the number of cells. The core principle of the assay lies in the enzymatic reduction of the water-soluble, yellowish XTT tetrazolium salt to a water-soluble, orange-colored formazan dye. This reduction is primarily carried out by mitochondrial dehydrogenases in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of living cells and their metabolic rate.[2]

Unlike its predecessor, MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and simplifying the assay protocol.[3] The reduction of XTT is largely dependent on the availability of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and succinate, the primary substrates for mitochondrial Complex I and Complex II, respectively. Therefore, the rate of XTT reduction serves as a robust indicator of mitochondrial health and function.

Key Mitochondrial Dehydrogenases in XTT Reduction

The reduction of XTT is not a direct physiological process but rather an interception of electrons from the mitochondrial electron transport chain (ETC). The primary entry points for electrons into the ETC are Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase), making them the principal drivers of XTT reduction.

NADH Dehydrogenase (Complex I)

NADH dehydrogenase, the first and largest enzyme complex of the ETC, oxidizes NADH produced from various metabolic pathways, including the tricarboxylic acid (TCA) cycle and glycolysis.[4] This oxidation releases two electrons that are transferred through a series of iron-sulfur clusters within the complex. In the context of the XTT assay, these electrons can be diverted to reduce XTT, particularly in the presence of an intermediate electron carrier.

Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is unique as it participates in both the TCA cycle and the ETC. It oxidizes succinate to fumarate, transferring the resulting electrons to its covalently bound flavin adenine dinucleotide (FAD) cofactor, forming FADH2.[5] These electrons are then passed through iron-sulfur clusters to ubiquinone. Similar to Complex I, electrons from Complex II can be intercepted to reduce XTT. The cleavage of XTT to formazan is often attributed to the succinate-tetrazolium reductase system within the mitochondria of metabolically active cells.[3]

Data Presentation: Quantitative Analysis of Dehydrogenase Activity

While the qualitative roles of Complex I and Complex II in XTT reduction are well-established, direct comparative kinetic data (Km and Vmax) for XTT reduction by purified individual complexes are not extensively available in the literature. The rate of XTT reduction is influenced by various factors, including the specific cell type, metabolic state, and the presence of intermediate electron carriers. However, studies on the activity of these complexes with other artificial electron acceptors can provide insights into their relative contributions.

| Enzyme | Substrate | Electron Acceptor | Km | Vmax | Reference |

| Succinate Dehydrogenase (in situ, mouse liver) | Succinate | Tetrazolium Salt (BPST) | 1.2 ± 0.8 mM (periportal hepatocytes) | 29 ± 2 µmol H2 equivalents/cm³/min | [6] |

| Succinate Dehydrogenase (in situ, mouse liver) | Succinate | Tetrazolium Salt (BPST) | 1.4 ± 1.0 mM (pericentral hepatocytes) | 21 ± 2 µmol H2 equivalents/cm³/min | [6] |

| Succinate Dehydrogenase (submitochondrial particles) | Succinate | DCPIP | 410 ± 55 µM | Not Specified | [7] |

Note: The data presented above are for different experimental systems and tetrazolium salts, and thus are not directly comparable for XTT reduction. They are provided to illustrate the type of kinetic data that can be obtained. Further research is required to establish a comprehensive table of kinetic parameters for XTT reduction by purified mitochondrial dehydrogenases.

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol provides a general method for isolating mitochondria from cultured mammalian cells for subsequent dehydrogenase activity assays.

Materials:

-

Cell culture flasks with confluent cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondria Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4), ice-cold

-

Dounce homogenizer

-

Centrifuge

Procedure:

-

Harvest cells by trypsinization and centrifuge at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 5 volumes of ice-cold Mitochondria Isolation Buffer.

-

Allow the cells to swell for 10-15 minutes on ice.

-

Homogenize the cells with a Dounce homogenizer (approximately 20-30 strokes).

-

Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

Resuspend the mitochondrial pellet in an appropriate volume of Mitochondria Isolation Buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford assay).

XTT Reduction Assay for Isolated Mitochondria

This protocol is designed to measure the activity of mitochondrial dehydrogenases in isolated mitochondria using XTT.

Materials:

-

Isolated mitochondria suspension

-

XTT solution (e.g., 1 mg/mL in a buffered solution)

-

Phenazine methosulfate (PMS) solution (e.g., 0.31 mg/mL in PBS) - handle with care, light sensitive

-

Substrates: NADH solution (e.g., 10 mM), Succinate solution (e.g., 1 M)

-

Inhibitors (optional): Rotenone (Complex I inhibitor, e.g., 10 µM), Antimycin A (Complex III inhibitor, e.g., 10 µM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the XTT/PMS working solution immediately before use by mixing the XTT solution and PMS solution. The optimal ratio may need to be determined empirically, but a common starting point is 50:1 (XTT:PMS).[8]

-

In a 96-well plate, add the following to each well:

-

50 µL of isolated mitochondria (adjust concentration for linear range)

-

10 µL of substrate (NADH or Succinate) or buffer (for baseline)

-

10 µL of inhibitor or buffer (optional)

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Add 50 µL of the freshly prepared XTT/PMS working solution to each well.

-

Incubate the plate at 37°C for 30-120 minutes, protecting it from light.

-

Measure the absorbance at 450-490 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[9]

XTT Cell Viability Assay for Cultured Cells

This protocol provides a standard method for assessing cell viability in cultured cells using the XTT assay.

Materials:

-

Cells cultured in a 96-well plate

-

XTT solution

-

PMS solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere and grow for 24-48 hours.

-

Treat the cells with the compounds of interest for the desired duration.

-

Prepare the XTT/PMS working solution as described in section 4.2.

-

Add 50 µL of the XTT/PMS working solution to each well containing 100 µL of culture medium.[10]

-

Incubate the plate at 37°C in a CO2 incubator for 2-4 hours, or until a sufficient color change is observed.

-

Gently shake the plate to ensure a uniform distribution of the colored formazan product.

-

Measure the absorbance at 450-490 nm.[9]

Signaling Pathways and Experimental Workflows

Electron Flow from Mitochondrial Dehydrogenases to XTT

The following diagram illustrates the flow of electrons from NADH and succinate through Complex I and Complex II of the electron transport chain, and their subsequent interception by the intermediate electron carrier PMS for the reduction of XTT.

Caption: Electron transfer from mitochondrial dehydrogenases to XTT via PMS.

Experimental Workflow for XTT Assay

The following diagram outlines the general workflow for performing an XTT-based cell viability assay.

Caption: General workflow for an XTT cell viability assay.

Conclusion

The reduction of XTT is a powerful tool for assessing cellular metabolic health, with mitochondrial dehydrogenases at its core. Both NADH dehydrogenase (Complex I) and succinate dehydrogenase (Complex II) play pivotal roles in this process by supplying the electrons necessary for the conversion of XTT to its colored formazan product. Understanding the intricacies of this mechanism, coupled with robust experimental protocols, is essential for the accurate interpretation of XTT assay results in research and drug development. While further studies are needed to fully quantitate the relative contributions of each dehydrogenase under various conditions, the information provided in this guide offers a solid foundation for researchers utilizing this valuable technique.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 4. Mitochondrial electron transport chain, ROS generation and uncoupling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Initial reaction kinetics of succinate dehydrogenase in mouse liver studied with a real-time image analyser system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. merckmillipore.com [merckmillipore.com]

XTT Assay for Assessing Antimicrobial Susceptibility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay for assessing the susceptibility of microorganisms to antimicrobial agents. This colorimetric method offers a reliable and high-throughput alternative to traditional antimicrobial susceptibility testing methods.

Core Principles of the XTT Assay

The XTT assay is a widely used method to determine cell viability and metabolic activity.[1][2][3] Its application in antimicrobial susceptibility testing is based on the principle that metabolically active microbial cells can reduce the water-soluble tetrazolium salt XTT into a colored formazan (B1609692) product.[1][2][3] The intensity of the resulting color is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[1][2]

In the context of antimicrobial susceptibility, a reduction in the metabolic activity of microorganisms exposed to an antimicrobial agent will result in a decreased production of the formazan dye. This allows for the quantitative determination of the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6][7]

The chemical basis of the assay involves the enzymatic reduction of the yellow XTT tetrazolium salt to a water-soluble orange formazan derivative.[8] This reaction is primarily mediated by NADH and NADPH-dependent dehydrogenases located on the microbial cell surface and within the electron transport chain.[8][9][10][11][12] An intermediate electron acceptor, such as menadione (B1676200) or phenazine (B1670421) methosulfate (PMS), is often used to enhance the efficiency of XTT reduction.[2][3][13]

Cellular Mechanism of XTT Reduction

The reduction of XTT is a marker of a cell's metabolic activity, as it is intrinsically linked to the function of cellular dehydrogenases and the electron transport chain.

dot

Caption: General mechanism of XTT reduction in a microbial cell.

In bacteria such as Escherichia coli, the respiratory chain NADH dehydrogenase plays a key role in transferring electrons for XTT reduction.[9][11][12] Similarly, in fungi like Saccharomyces cerevisiae and Candida species, the mitochondrial electron transport chain is central to this process.[14][15][16][17] The activity of succinate-cytochrome c oxidoreductase and other components of the respiratory chain contribute to the reduction of XTT.[14][15]

Experimental Workflow for Antimicrobial Susceptibility Testing using XTT

The following diagram outlines the typical workflow for assessing antimicrobial susceptibility with the XTT assay.

dot

Caption: A step-by-step workflow for the XTT antimicrobial susceptibility assay.

Detailed Experimental Protocols

Protocol for Bacterial Susceptibility Testing (Planktonic Cells)

This protocol is adapted from methodologies used for testing the susceptibility of various bacterial species.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

-

96-well flat-bottom microtiter plates

-

Antimicrobial agent(s) of interest

-

XTT sodium salt (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

-

Menadione

-

Phosphate-buffered saline (PBS), sterile

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strain overnight in an appropriate broth.

-

Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the standardized suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the test medium.

-

-

Antimicrobial Dilution:

-

Prepare serial two-fold dilutions of the antimicrobial agent(s) in the microtiter plate. The final volume in each well should be 100 µL.

-

Include a growth control (no antimicrobial) and a sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

XTT Assay:

-

Prepare a stock solution of XTT in PBS (e.g., 1 mg/mL) and a stock solution of menadione in acetone (B3395972) (e.g., 1 mM).

-

Immediately before use, prepare the XTT/menadione working solution by mixing the XTT stock with the menadione stock. A common final concentration is 0.25 mg/mL XTT and 1 µM menadione.

-

After the initial incubation, centrifuge the plate (if bacteria are non-adherent) and carefully remove the supernatant.

-

Add 100 µL of the XTT/menadione working solution to each well.

-

Incubate the plate in the dark at 37°C for 2-4 hours.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

The percentage of metabolic inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of growth control well)] x 100

-

The MIC is determined as the lowest concentration of the antimicrobial agent that causes a significant reduction (e.g., ≥50% or ≥90%) in metabolic activity compared to the growth control.[18][19]

-

Protocol for Antifungal Susceptibility Testing (Biofilms)

This protocol is designed for assessing the activity of antifungal agents against Candida biofilms.[2][13][20][21]

Materials:

-

Candida species culture

-

RPMI-1640 medium buffered with MOPS

-

96-well flat-bottom microtiter plates

-

Antifungal agent(s) of interest

-

XTT sodium salt

-

Menadione

-

Phosphate-buffered saline (PBS), sterile

-

Spectrophotometer (plate reader)

Procedure:

-

Biofilm Formation:

-

Prepare a standardized yeast suspension (e.g., 1 x 10⁶ cells/mL) in RPMI-1640.

-

Add 100 µL of the yeast suspension to each well of a microtiter plate.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

-

Antifungal Treatment:

-

After biofilm formation, gently wash the wells twice with PBS to remove non-adherent cells.

-

Add 200 µL of fresh RPMI-1640 containing serial dilutions of the antifungal agent(s) to the wells.

-

Include a drug-free control.

-

Incubate the plate at 37°C for another 24 hours.

-

-

XTT Assay:

-

Prepare the XTT/menadione working solution as described in the bacterial protocol. The addition of glucose (e.g., 200 mM) to the XTT solution can enhance the metabolic signal from mature biofilms.[2][21]

-

After the antifungal treatment, wash the biofilms twice with PBS.

-

Add 100 µL of the XTT/menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 0.5-2 hours. Shorter incubation times may increase the sensitivity of the assay.[20]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 492 nm.[20]

-

Calculate the percentage of biofilm metabolic activity reduction as described for planktonic cells.

-

The sessile MIC (SMIC) is determined as the lowest drug concentration that causes a significant reduction (e.g., ≥50% or ≥80%) in the metabolic activity of the biofilm compared to the control.[13]

-

Data Presentation: Quantitative Antimicrobial Susceptibility

The following tables provide a summary of representative Minimum Inhibitory Concentration (MIC) values obtained using the XTT assay for various microorganisms and antimicrobial agents. It is important to note that MIC values can vary depending on the specific strain, assay conditions, and the criteria used for MIC determination (e.g., 50% or 90% inhibition).

Table 1: Representative MICs of Antifungal Agents against Candida Species Biofilms Determined by XTT Assay

| Antifungal Agent | Candida albicans (SMIC₅₀ in µg/mL) | Candida glabrata (SMIC₅₀ in µg/mL) | Candida parapsilosis (SMIC₅₀ in µg/mL) |

| Amphotericin B | 0.01 - 2 | > 8 | 0.015 - 1 |

| Fluconazole (B54011) | > 1000 | > 64 | 2 - > 1024 |

| Caspofungin | 0.03 - 8 | 0.03 - > 16 | 0.03 - 2 |

| Voriconazole | 0.03 - > 16 | 0.03 - > 16 | 0.015 - 1 |

Note: Data compiled from multiple sources where XTT was used to assess antifungal effects on biofilms. The high resistance of biofilms to fluconazole is a common observation.

Table 2: Representative MICs of Antibacterial Agents against Bacterial Species Determined by XTT Assay

| Antibacterial Agent | Staphylococcus aureus (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |

| Ciprofloxacin | 0.125 - 2 | 0.25 - 4 | 0.015 - 1 |

| Gentamicin | 0.5 - 8 | 1 - 16 | 0.25 - 4 |

| Vancomycin | 0.5 - 2 | N/A | N/A |

| Cefoxitin | 2 - > 32 | > 32 | 4 - > 32 |

Note: Data synthesized from studies utilizing XTT for bacterial susceptibility testing. N/A indicates that the antibiotic is not typically effective against that type of bacteria.

Troubleshooting Common Issues in the XTT Assay

This section addresses common problems encountered during the XTT assay for antimicrobial susceptibility testing and provides potential solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High background absorbance in control wells | - Contamination of media or reagents.- Presence of reducing agents in the culture medium.- Non-enzymatic reduction of XTT by components in the test compound. | - Ensure aseptic technique and use sterile reagents.- Test the medium alone with the XTT reagent to check for background.- Run a control with the test compound in cell-free medium. |

| Low or no color development | - Insufficient number of viable cells.- Low metabolic activity of the microorganism.- Inactive XTT or menadione solution.- Incorrect incubation time or temperature. | - Optimize the initial cell density.- For mature biofilms, consider adding glucose to the XTT solution to stimulate metabolic activity.[2][21]- Prepare fresh XTT and menadione solutions for each experiment.- Ensure proper incubation conditions. |

| High variability between replicate wells | - Uneven distribution of cells in the wells.- Pipetting errors.- Edge effects in the microtiter plate. | - Thoroughly mix the cell suspension before and during plating.- Use calibrated pipettes and ensure consistent technique.- Avoid using the outer wells of the plate or fill them with sterile medium. |

| Inconsistent results between experiments | - Variation in inoculum preparation.- Differences in the age or growth phase of the culture.- Lot-to-lot variability of XTT reagent. | - Strictly adhere to a standardized protocol for inoculum preparation.- Use cultures at the same growth phase for each experiment.- Test a new lot of XTT against a reference standard before use in critical experiments.[20] |

By following the detailed protocols and troubleshooting guidance provided in this technical guide, researchers can effectively utilize the XTT assay for the accurate and reproducible assessment of antimicrobial susceptibility. This powerful tool can significantly contribute to the discovery and development of new antimicrobial therapies.

References

- 1. en.bio-protocol.org [en.bio-protocol.org]

- 2. scielo.br [scielo.br]

- 3. XTT assay of ex vivo saliva biofilms to test antimicrobial influences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idexx.com [idexx.com]

- 6. idexx.dk [idexx.dk]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 9. TCA cycle tailoring facilitates optimal growth of proton-pumping NADH dehydrogenase-dependent Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of NAD in regulating the adhE gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The NADH dehydrogenase of the respiratory chain of Escherichia coli. II. Kinetics of the purified enzyme and the effects of antibodies elicited against it on membrane-bound and free enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of the overproduced NADH dehydrogenase fragment of the NADH:ubiquinone oxidoreductase (complex I) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electron transport chain of Saccharomyces cerevisiae mitochondria is inhibited by H2O2 at succinate-cytochrome c oxidoreductase level without lipid peroxidation involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electron transport chain of Saccharomyces cerevisiae mitochondria is inhibited by H2O2 at succinate-cytochrome c oxidoreductase level without lipid peroxidation involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 17. Electron transport chain in a thermotolerant yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

A Researcher's In-Depth Guide to Colorimetric Cell-Based Assays: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and methodologies of common colorimetric cell-based assays. These assays are indispensable tools in academic research and drug discovery for assessing cell viability, proliferation, and cytotoxicity. By leveraging enzymatic activities or cellular components, these techniques offer quantitative insights into the cellular response to various stimuli. This document details the mechanisms, step-by-step protocols, data presentation strategies, and visual workflows for key colorimetric assays, ensuring a thorough understanding for both novice and experienced researchers.

Core Principles of Colorimetric Cell-Based Assays

Colorimetric assays are predicated on the measurement of a color change in a sample, which is proportional to a specific cellular activity or component. This change is typically quantified by measuring the absorbance of light at a specific wavelength using a spectrophotometer or a microplate reader. The intensity of the color produced is directly correlated with the number of viable or metabolically active cells.

These assays can be broadly categorized based on their underlying measurement principle:

-

Metabolic Activity Assays: These assays, such as those using tetrazolium salts (MTT, XTT) or resazurin (B115843) (AlamarBlue), measure the reductive capacity of living cells. Viable cells maintain a reducing intracellular environment, and the activity of mitochondrial dehydrogenases is often used as an indicator of cell health.

-

Cellular Component Staining Assays: These methods, like the crystal violet and sulforhodamine B (SRB) assays, quantify total protein or DNA content as a proxy for the number of adherent cells.

-

Cell Membrane Integrity Assays: The lactate (B86563) dehydrogenase (LDH) assay falls into this category, measuring the release of this cytosolic enzyme from damaged cells into the culture medium, thereby quantifying cytotoxicity.

The choice of assay depends on the specific research question, cell type, and the nature of the compound being tested. Each method possesses unique advantages and limitations that should be carefully considered during experimental design.

Key Colorimetric Cell-Based Assays: A Detailed Examination

This section provides an in-depth look at some of the most widely used colorimetric cell-based assays, including their mechanisms of action and detailed experimental protocols.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability and metabolic activity.[1] The principle of the MTT assay is that metabolically active cells can convert the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan (B1609692) product.[1] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase.[2] The resulting formazan crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[1]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with the desired concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. After the treatment period, add 10 µL of the MTT stock solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the culture medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well.

-

Absorbance Measurement: Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2][3]

| Doxorubicin (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.25 | 100.0 |

| 0.1 | 1.10 | 88.0 |

| 1 | 0.85 | 68.0 |

| 10 | 0.40 | 32.0 |

| 100 | 0.15 | 12.0 |

Note: The data presented are for illustrative purposes only and will vary based on experimental conditions.

Caption: A flowchart illustrating the sequential steps of the MTT cell viability assay.

Caption: The enzymatic conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based method for measuring cell viability and proliferation. Unlike MTT, the formazan product of XTT reduction is water-soluble, which simplifies the protocol by eliminating the solubilization step.[4] The reduction of XTT to a colored formazan product is also dependent on the metabolic activity of viable cells.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT solution with an electron coupling reagent (e.g., phenazine (B1670421) methosulfate, PMS) according to the manufacturer's instructions.

-

XTT Addition: Add 50 µL of the XTT working solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

-

Absorbance Measurement: Measure the absorbance of the soluble formazan at 450 nm. A reference wavelength of 630-690 nm is recommended.

Caption: A streamlined workflow for the XTT assay, highlighting the direct measurement after incubation.

Crystal Violet Assay

The crystal violet assay is a simple and cost-effective method for quantifying the number of adherent cells.[5] The principle is based on the ability of the crystal violet dye to bind to proteins and DNA within the cells.[5] After staining, the excess dye is washed away, and the bound dye is solubilized. The absorbance of the solubilized dye is directly proportional to the number of cells.[6]

-

Cell Seeding and Treatment: Seed and treat adherent cells in a 96-well plate as previously described.

-

Fixation: After treatment, carefully remove the culture medium. Gently wash the cells with PBS. Add 100 µL of a fixative solution (e.g., 4% paraformaldehyde or 100% methanol) to each well and incubate for 15-20 minutes at room temperature.

-

Staining: Remove the fixative and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.

-

Washing: Gently wash the plate with water to remove the excess stain. Repeat the washing step until the water runs clear.

-